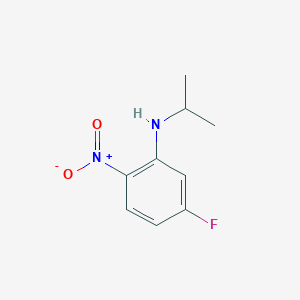

5-氟-N-异丙基-2-硝基苯胺

货号 B168450

CAS 编号:

131885-33-1

分子量: 198.19 g/mol

InChI 键: WNHWAHLPBFAQLD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

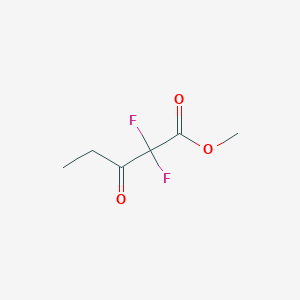

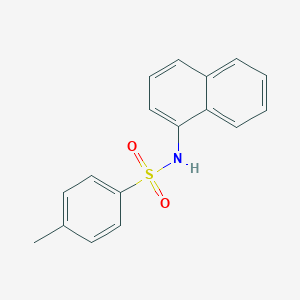

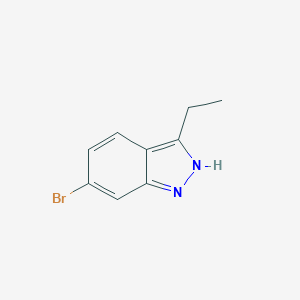

5-Fluoro-N-isopropyl-2-nitroaniline is an important intermediate in organic synthesis . It has a molecular formula of C9H11FN2O2 .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-N-isopropyl-2-nitroaniline is characterized by a molecular formula of C9H11FN2O2 and a molecular weight of 198.19 g/mol . The InChI code is 1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-N-isopropyl-2-nitroaniline include a molecular weight of 198.19 g/mol, a topological polar surface area of 57.8 Ų, and a complexity of 206 . It also has a rotatable bond count of 2 and a hydrogen bond donor count of 1 .科学研究应用

金属络合

- 研究:铜(II)、镍(II)和钴(II)与2-氟-5-硝基苯胺和4-氟-2-硝基苯胺的络合物被合成并分析。配体作为一齿的O-配位,并且化合物显示出各种结构,如正方形平面、四面体和六配位(Devoto et al., 1982)。

非线性光学性质

- 研究:从2-氟-5-硝基苯胺衍生的N-(5-硝基-2-吡咯啉基苯基)三氟乙酰胺的研究表明,它属于具有高分子非线性的化合物家族,展示了电荷转移性质(Yanes et al., 1997)。

合成抗疟疾化合物

- 研究:5-氟-N-异丙基-2-硝基苯胺被用于合成抗疟疾药物5-氟伯喹。该研究探讨了合成该药物所需的关键中间体的各种方法(O’Neill等,1998)。

在聚合物科学中的应用

- 研究:合成了具有寡肽基-p-硝基苯胺侧链的N-(2-羟基丙基)甲基丙烯酰胺共聚物。这些聚合物被认为用于药物传递系统,侧链设计为通过溶酶体酶高效降解(Duncan et al., 1983)。

苯并噁唑衍生物的合成

- 研究:报道了一种从2-氟-5-硝基苯胺起始合成5-硝基苯并噁唑衍生物的新颖高效途径。该过程展示了2-氟-5-硝基苯胺在创建高产率、复杂有机化合物方面的多功能性(Vosooghi et al., 2014)。

安全和危害

属性

IUPAC Name |

5-fluoro-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHWAHLPBFAQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442722 | |

| Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-N-isopropyl-2-nitroaniline | |

CAS RN |

131885-33-1 | |

| Record name | 5-Fluoro-N-isopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

2,4-Difluoro-1-nitrobenzene (2.00 g, 12.57 mmol) was dissolved in acetonitrile (20 mL) and DIPEA (2.2 mL, 12.57 mmol) added, followed by isopropylamine (1.07 mL, 12.57 mmol). The bright yellow mixture was stirred at RT overnight. The resultant mixture was concentrated in vacuo and the residue purified by column chromatography (silica gel, gradient 0-5% EtOAc in cyclohexane) to afford the title compound as a yellow gum (2.1 g, 99%). Contaminated with some unreacted 2,4-difluoro-1-nitrobenzene, but used in the next step without any further purification. 1H NMR (CDCl3, 400 MHz): δ 8.20 (1H, dd, J=9.53, 6.21 Hz), 6.48 (1H, dd, J=11.71, 2.63 Hz), 6.33 (1H, m), 3.80-3.64 (1H, m), 1.33 (6H, d, J=6.36 Hz)

Name

Yield

99%

Synthesis routes and methods II

Procedure details

To a stirred mixture of 2,4-difluoro-1-nitrobenzene (4.77 g, 30 mmol) and K2CO3 (4.14 g, 30 mmol) in THF (30 mL) was added isopropyl amine (1.77 g, 30 mmol) in THF (10 mL) at 0° C. After being stirred for 13 h, the insoluble materials were removed by pad of Celite and the filtrate was consentrated under reduced pressure to give title compound (5.25 g, 88%) as a pale yellow oil.

Name

Yield

88%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B168392.png)